Monoamine oxidase/Aromatase-IN-1
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Overview
Description
Monoamine oxidase/Aromatase-IN-1 is a dual inhibitor that targets both monoamine oxidase and aromatase enzymes. Monoamine oxidase enzymes are responsible for the oxidative deamination of neurotransmitters, while aromatase enzymes are involved in the biosynthesis of estrogens. This compound has shown potential in neurological and breast cancer research due to its ability to inhibit these critical enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of monoamine oxidase/aromatase inhibitors typically involves the creation of a core structure that can interact with both enzyme types. The synthetic route often includes steps such as:
Formation of the Core Structure: This involves the use of aromatic amines and aldehydes under acidic or basic conditions to form the core scaffold.
Functionalization: Introduction of functional groups that enhance binding affinity to the target enzymes. This can involve reactions such as alkylation, acylation, or sulfonation.
Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Industrial Production Methods
Industrial production of monoamine oxidase/aromatase inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Chemical Reactions Analysis
Types of Reactions
Monoamine oxidase/aromatase inhibitors undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s binding affinity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions include various metabolites that retain or enhance the inhibitory activity of the parent compound. These metabolites can be further studied for their pharmacological properties .
Scientific Research Applications
Monoamine oxidase/aromatase inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study enzyme kinetics and inhibition mechanisms.
Biology: Employed in research on neurotransmitter metabolism and hormonal regulation.
Medicine: Investigated for their potential in treating neurological disorders such as depression and Parkinson’s disease, as well as hormone-dependent cancers like breast cancer.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools .
Mechanism of Action
Monoamine oxidase/aromatase inhibitors exert their effects by binding to the active sites of the target enzymes, preventing the normal substrate from accessing the catalytic site. This inhibition leads to a decrease in the breakdown of neurotransmitters and a reduction in estrogen biosynthesis. The molecular targets include the flavin adenine dinucleotide (FAD) binding site in monoamine oxidase and the heme group in aromatase .
Comparison with Similar Compounds
Similar Compounds
Clorgyline: A selective monoamine oxidase A inhibitor.
Deprenyl: A selective monoamine oxidase B inhibitor.
Letrozole: A non-steroidal aromatase inhibitor.
Anastrozole: Another non-steroidal aromatase inhibitor.
Uniqueness
Monoamine oxidase/aromatase-IN-1 is unique due to its dual inhibitory action on both monoamine oxidase and aromatase enzymes. This dual action makes it a valuable compound for research in both neurological and hormonal pathways, providing a broader scope of therapeutic potential compared to single-target inhibitors .
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
ethyl 2-[2-[(2E)-2-[(6-methoxynaphthalen-2-yl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N3O3S/c1-3-25-18(23)10-16-12-26-19(21-16)22-20-11-13-4-5-15-9-17(24-2)7-6-14(15)8-13/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)/b20-11+ |
InChI Key |
PFETWOOBXACGFF-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC(=O)CC1=CSC(=N1)N/N=C/C2=CC3=C(C=C2)C=C(C=C3)OC |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NN=CC2=CC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
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